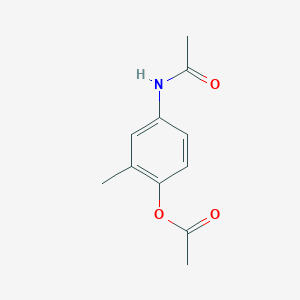
N-Formylglycylglycylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylglycylglycylglycinamide is a tripeptide derivative with a formyl group attached to the terminal amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formylglycylglycylglycinamide can be synthesized through the oxidative cleavage of N-acylamino acids. One method involves the use of ammonium persulfate ((NH4)2S2O8) in the presence of copper(II) sulfate (CuSO4) and silver nitrate (AgNO3) as catalysts. The reaction is carried out in a mixture of dichloromethane (CH2Cl2) and water at 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of large-scale peptide synthesis, such as solid-phase peptide synthesis (SPPS), could be adapted for its production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Formylglycylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under acidic or basic conditions.
Major Products
Oxidation: N-Formylglycylglycylglycinic acid.
Reduction: N-Hydroxymethylglycylglycylglycinamide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It may serve as a model compound for studying peptide interactions and enzymatic processes.
Medicine: Its derivatives could be explored for therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: It can be utilized in the development of novel materials and biopolymers.
Mécanisme D'action
The mechanism of action of N-Formylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The peptide backbone allows for flexibility and conformational changes, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylglycine: A simpler formylated amino acid.
N-Formylmethionine: An initiator amino acid in protein synthesis in prokaryotes.
N-Formylleucine: Another formylated amino acid with different side chain properties.
Uniqueness
N-Formylglycylglycylglycinamide is unique due to its tripeptide structure, which provides a balance between flexibility and stability. This allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
39692-04-1 |
|---|---|
Formule moléculaire |
C7H12N4O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-[[2-[(2-formamidoacetyl)amino]acetyl]amino]acetamide |
InChI |
InChI=1S/C7H12N4O4/c8-5(13)1-10-7(15)3-11-6(14)2-9-4-12/h4H,1-3H2,(H2,8,13)(H,9,12)(H,10,15)(H,11,14) |
Clé InChI |
ANWBLMUZXNZSKF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)NC(=O)CNC(=O)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


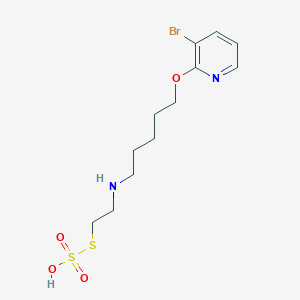
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)



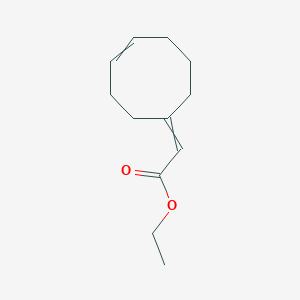

![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
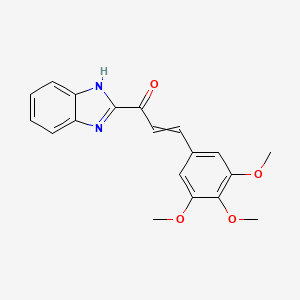

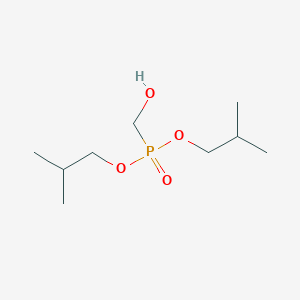

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
